molecular formula C12H12ClN3OS B2481713 N-(2-chlorophenyl)-5-[1-(hydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine CAS No. 946386-90-9

N-(2-chlorophenyl)-5-[1-(hydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine

Cat. No.: B2481713
CAS No.: 946386-90-9
M. Wt: 281.76
InChI Key: ZAUCSGZMBHAXEU-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-5-[1-(hydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C12H12ClN3OS and its molecular weight is 281.76. The purity is usually 95%.
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Scientific Research Applications

Molluscicidal Properties

  • N-(2-chlorophenyl)-5-[1-(hydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine derivatives have been studied for their molluscicidal properties. These compounds have shown effectiveness against B. alexandrina snails, an intermediate host of schistosomiasis (El-bayouki & Basyouni, 1988).

Anti-Inflammatory and 5-Lipoxygenase Inhibition

  • Derivatives of this compound have been evaluated for anti-inflammatory activities in both in vitro and in vivo assays. They have shown direct inhibition of 5-lipoxygenase, a key enzyme in leukotriene synthesis related to inflammation diseases like asthma and rheumatoid arthritis (Suh et al., 2012).

Antimicrobial Agents

  • The compound has been used to synthesize formazans with antimicrobial properties. These derivatives demonstrated moderate activity against pathogenic bacteria like Escherichia coli and Salmonella typhi, and fungi including Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014).

Synthesis and Characterization

  • Research has been conducted on the synthesis, characterization, and crystal structure analysis of this compound derivatives. These studies are crucial for understanding the chemical properties and potential applications of these compounds (Nadaf et al., 2019).

Hypoglycemic Agents

  • Some derivatives have been synthesized and evaluated as glucokinase activators, displaying potential as dual-action hypoglycemic agents. They have shown significant efficacy in lowering glucose levels in mice after oral glucose loading (Song et al., 2011).

Corrosion Inhibition

  • Derivatives of this compound have been studied for their potential as corrosion inhibitors for metals like iron. Theoretical studies, including density functional theory calculations and molecular dynamics simulations, have been used to predict their effectiveness (Kaya et al., 2016).

Properties

IUPAC Name

N-[1-[2-(2-chloroanilino)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3OS/c1-7-11(8(2)16-17)18-12(14-7)15-10-6-4-3-5-9(10)13/h3-6,17H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUCSGZMBHAXEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2=CC=CC=C2Cl)C(=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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